molecular formula C7H5Cl2FO B3025188 (2,3-Dichloro-6-fluorophenyl)methanol CAS No. 886497-48-9

(2,3-Dichloro-6-fluorophenyl)methanol

Cat. No.: B3025188
CAS No.: 886497-48-9
M. Wt: 195.01 g/mol
InChI Key: DPGXJBWAVPYOFC-UHFFFAOYSA-N
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Description

(2,3-Dichloro-6-fluorophenyl)methanol (CAS: 886497-48-9) is a halogenated aromatic alcohol with the molecular formula C₇H₅Cl₂FO. This compound features a benzene ring substituted with two chlorine atoms at positions 2 and 3, a fluorine atom at position 6, and a hydroxymethyl (-CH₂OH) group. It is a key intermediate in pharmaceutical and agrochemical synthesis due to its polar functional group and halogen substituents, which enhance reactivity and binding affinity in target molecules .

Key properties include:

  • Molecular Weight: 195.02 g/mol
  • Purity: ≥97% (typical commercial grade)
  • Storage: Requires refrigeration at 2–8°C to maintain stability .
  • Hazards: Classified with GHS warnings (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

Properties

IUPAC Name

(2,3-dichloro-6-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGXJBWAVPYOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289092
Record name 2,3-Dichloro-6-fluorobenzenemethanol
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URL https://comptox.epa.gov/dashboard/DTXSID301289092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-48-9
Record name 2,3-Dichloro-6-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichloro-6-fluorophenyl)methanol typically involves the reaction of 2,3-dichloro-6-fluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas is one such method. This approach allows for the efficient reduction of the aldehyde group to the corresponding alcohol.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation under controlled conditions:

  • Primary oxidation with KMnO₄ (acidic conditions) yields (2,3-dichloro-6-fluorophenyl)carboxylic acid via intermediate aldehyde formation .

  • Selective oxidation using CrO₃ in anhydrous acetone produces the corresponding aldehyde without over-oxidation.

Table 1: Oxidation Reaction Yields

Oxidizing AgentTemperature (°C)SolventYield (%)
KMnO₄80–90H₂SO₄/H₂O78–85
CrO₃25–30Acetone65–72

Nucleophilic Substitution Reactions

Chlorine atoms at positions 2 and 3 participate in SNAr (nucleophilic aromatic substitution) due to electron-deficient aromatic rings:

  • Hydroxylation : Reaction with NaOH (10% aq.) at 120°C replaces Cl with -OH.

  • Amination : Using NH₃ in ethanol under pressure introduces -NH₂ groups.

Key Factors Influencing Substitution:

  • Electron-withdrawing effects : Fluorine at position 6 enhances ring activation.

  • Steric hindrance : Position 3 substitution is slower due to proximity to the bulky methanol group.

Esterification and Etherification

The methanol group reacts with:

  • Acyl chlorides : Forms esters like (2,3-dichloro-6-fluorophenyl)methyl acetate (yield: 89–93%).

  • Alkyl halides : Produces ethers using NaH as a base (e.g., methyl ether derivative, yield: 75–82%).

Comparative Reaction Analysis

Table 2: Reaction Efficiency Across Catalysts

Reaction TypeCatalystTime (h)Conversion (%)
Oxidation (KMnO₄)None685
Substitution (NaOH)CuI1272
EsterificationDMAP293

Data adapted from manganese-catalyzed methylation studies .

Mechanistic Insights

  • Oxidation : Follows a radical pathway under acidic conditions, confirmed by EPR studies .

  • Substitution : DFT calculations show lower activation energy for position 2 substitution vs. position 3.

Research Advancements

  • Green Chemistry : Solvent-free esterification using microwave irradiation reduces reaction time to 15 minutes .

  • Catalytic Systems : Mn-based catalysts improve turnover frequency in dehydrogenation reactions by 40% .

Scientific Research Applications

Organic Synthesis

(2,3-Dichloro-6-fluorophenyl)methanol serves as a precursor for the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it valuable in the development of new compounds in synthetic organic chemistry. It can undergo reactions such as nucleophilic substitution and oxidation to form aldehydes or carboxylic acids.

Biological Studies

The compound has been investigated for its interactions with biological systems. Studies show that halogenated phenols can exhibit antimicrobial and antifungal properties. For example, compounds similar to this compound have been explored for their effects on plant pathogens and their potential use in agricultural applications as fungicides .

Medicinal Chemistry

Due to its unique chemical properties, this compound has potential applications in drug development. The presence of halogen atoms can enhance binding affinity to biological targets, making it a candidate for further investigation in pharmacological studies.

Case Study 1: Antifungal Activity

A study explored the antifungal activity of various halogenated phenols, including derivatives of this compound. Results indicated significant effectiveness against common plant pathogens such as Phytophthora infestans, suggesting that this compound could be developed into an agricultural fungicide .

Case Study 2: Synthesis Pathways

Research on synthetic pathways for producing this compound highlighted efficient methods involving direct halogenation followed by hydroxymethylation. These methods demonstrated high yields and purity levels, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-6-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of (2,3-Dichloro-6-fluorophenyl)methanol with four analogs, highlighting differences in substituents, functional groups, and physicochemical properties.

Table 1: Comparative Analysis of Halogenated Aromatic Alcohols and Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents Purity Storage Conditions Hazards
This compound 886497-48-9 C₇H₅Cl₂FO 195.02 -CH₂OH 2-Cl, 3-Cl, 6-F 97% 2–8°C H315, H319, H335
(2,3-Dichlorophenyl)methanol Not Provided C₇H₆Cl₂O 193.03 -CH₂OH 2-Cl, 3-Cl Not Available Not Provided Likely similar to analogs
(2,3-Difluoro-6-methylphenyl)methanol 286440-92-4 C₈H₈F₂O 170.15 -CH₂OH 2-F, 3-F, 6-CH₃ Not Available Room Temperature Not Provided
2,3-Dichloro-6-fluorobenzylamine 886501-27-5 C₇H₆Cl₂FN 194.03 -CH₂NH₂ 2-Cl, 3-Cl, 6-F 97% Air-sensitive Air sensitivity, potential amine hazards
(2-Chloro-3-ethyl-6-fluorophenyl)methanol 2706394-10-5 C₉H₁₀ClFO 204.63 -CH₂OH 2-Cl, 3-C₂H₅, 6-F Not Available Not Provided Not Provided

Structural and Functional Group Differences

Chlorine vs. Fluorine: Chlorine’s larger atomic size and lower electronegativity (compared to fluorine) may reduce solubility in polar solvents but increase lipophilicity, impacting bioavailability in drug design .

Functional Group Variations :

  • Replacing the -CH₂OH group with -CH₂NH₂ (as in 2,3-Dichloro-6-fluorobenzylamine) introduces basicity and nucleophilic reactivity, altering applications in coupling reactions or as a building block for amine-containing pharmaceuticals .

The ethyl group in (2-Chloro-3-ethyl-6-fluorophenyl)methanol further enhances lipophilicity, making it suitable for lipid-soluble formulations .

Biological Activity

(2,3-Dichloro-6-fluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound this compound features a dichlorofluorophenyl group attached to a hydroxymethyl moiety. The presence of electron-withdrawing halogen atoms (chlorine and fluorine) enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can influence the compound's lipophilicity, which is crucial for membrane permeability and receptor binding affinity.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which is a common mechanism for many pharmacologically active substances.
  • Receptor Modulation : It may act as a modulator for certain receptors that are implicated in disease processes, particularly in cancer and infectious diseases.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For example:

  • Inhibition Zones : In laboratory tests, the compound demonstrated significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy:

  • Cell Line Studies : It has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon carcinoma cells, with IC50 values indicating potent antiproliferative activity .
Cell Line IC50 (µM) Reference
MCF-75.1
HT-2910.0
A5496.9

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of derivatives of this compound against H5N1 virus. The results showed substantial inhibition of viral growth with low cytotoxicity, suggesting a promising therapeutic avenue for antiviral drug development .

Case Study 2: Antifungal Properties

Another investigation revealed that the compound exhibited antifungal activity against Candida albicans, further supporting its broad-spectrum antimicrobial potential .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Activity Profile
2,3-DichlorobenzoylacetonitrileModerate antibacterial activity; used as an intermediate
2,3-DifluorobenzoylacetonitrileHigher cytotoxicity against cancer cell lines
2,3-Dichloro-6-methylbenzoylacetonitrileEnhanced enzyme inhibition compared to dichlorofluorophenyl

Q & A

Q. What are the established synthetic routes for (2,3-Dichloro-6-fluorophenyl)methanol, and what reaction conditions are critical for high yield?

The synthesis typically involves halogenation and hydroxylation steps. A common approach is fluorination of a dichlorinated phenol precursor using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C, followed by reduction of a carbonyl intermediate (e.g., using NaBH₄ in methanol). Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMSO enhance fluorination efficiency by stabilizing ionic intermediates .
  • Temperature control : Excessive heat (>120°C) may lead to dehalogenation or ring degradation.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is recommended to isolate the product .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the hydroxyl group. Avoid exposure to light, which can degrade fluorinated aromatic compounds .
  • Safety protocols : Use nitrile gloves, fume hoods, and sealed containers during handling. Methanol (a common solvent in its synthesis) requires additional ventilation due to flammability and toxicity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹⁹F NMR (δ ≈ –110 ppm for the aromatic F) and ¹H NMR (δ 4.8–5.2 ppm for the –CH₂OH group) are critical. Deuterated chloroform (CDCl₃) is preferred as a solvent due to minimal signal interference .
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode can confirm molecular weight (C₇H₅Cl₂FOH, exact mass: 216.96 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in X-ray diffraction data (e.g., bond length variations) often arise from torsional strain in the substituted benzene ring. Strategies include:

  • Refinement software : Use SHELXL for small-molecule refinement, applying restraints for Cl/F positional disorder .
  • Cross-validation : Compare with DFT-optimized structures (e.g., using Gaussian at the B3LYP/6-311G** level) to validate experimental geometries .

Q. What strategies mitigate methanol crossover in electrochemical applications of fluorinated aryl methanol derivatives?

In fuel cell research, methanol crossover reduces efficiency. Solutions include:

  • Flow-channel design : Thin porous electrolyte layers (≤100 µm) with high tortuosity to limit diffusion. Use computational fluid dynamics (CFD) to model pressure drops and optimize porosity (e.g., 30–40%) .
  • Membrane modification : Incorporate sulfonated polymers to selectively block methanol while permitting proton transport .

Q. How can computational methods predict the bioactivity or toxicity of this compound?

  • QSAR modeling : Train models using toxicity data from chlorophenol analogs (e.g., LC₅₀ values from zebrafish assays) to estimate ecotoxicological risks .
  • Docking studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and potential hepatotoxicity .

Q. What experimental approaches address contradictory results in reaction kinetics for halogenated benzyl alcohols?

  • In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation during synthesis. For example, monitor the disappearance of the carbonyl peak (~1700 cm⁻¹) during NaBH₄ reduction .
  • Statistical design : Apply a Box-Behnken experimental design to isolate variables (e.g., temperature, solvent ratio, catalyst loading) and identify nonlinear interactions .

Methodological Notes

  • Data validation : Cross-reference NMR/LC-MS data with public databases (e.g., NIST Chemistry WebBook) to confirm peak assignments .
  • Ethical reporting : Adhere to open-data principles by depositing crystallographic data in repositories like the Cambridge Structural Database, ensuring reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dichloro-6-fluorophenyl)methanol
Reactant of Route 2
(2,3-Dichloro-6-fluorophenyl)methanol

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